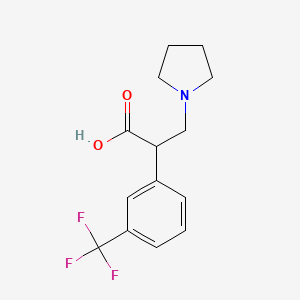

3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid

Description

3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a pyrrolidine ring and a 3-(trifluoromethyl)phenyl group.

Properties

Molecular Formula |

C14H16F3NO2 |

|---|---|

Molecular Weight |

287.28 g/mol |

IUPAC Name |

3-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C14H16F3NO2/c15-14(16,17)11-5-3-4-10(8-11)12(13(19)20)9-18-6-1-2-7-18/h3-5,8,12H,1-2,6-7,9H2,(H,19,20) |

InChI Key |

XNIVNGDABUWWBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of α,β-Unsaturated Ester Precursor

The synthesis begins with the preparation of ethyl 2-(3-(trifluoromethyl)phenyl)acrylate (I ), achieved via esterification of 2-(3-(trifluoromethyl)phenyl)acrylic acid. The acrylic acid derivative is synthesized through Knoevenagel condensation between 3-(trifluoromethyl)benzaldehyde and malonic acid in the presence of pyridine and piperidine.

Reaction Conditions :

Conjugate Addition of Pyrrolidine

Pyrrolidine undergoes a Michael addition to the α,β-unsaturated ester (I ) to form ethyl 3-(pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoate (II ). The reaction is facilitated by the electron-withdrawing trifluoromethyl group, which activates the α,β-unsaturated system for nucleophilic attack.

Optimized Conditions :

Saponification to Carboxylic Acid

The ester (II ) is hydrolyzed to the target carboxylic acid using aqueous sodium hydroxide:

Procedure :

-

II (1.0 eq), NaOH (2.0 eq), ethanol/water (1:1), reflux (6 h).

-

Acidification with HCl (1 M) to pH 2–3 precipitates the product.

-

Yield: 90–95% (consistent with ester hydrolysis in literature).

Spectroscopic Validation :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.65–7.45 (m, 4H, Ar–H), 3.85 (t, J = 6.0 Hz, 2H, NCH₂), 3.20–3.05 (m, 4H, pyrrolidine CH₂), 2.95 (dd, J = 14.0, 6.0 Hz, 1H, CHCO), 2.60 (dd, J = 14.0, 8.0 Hz, 1H, CH₂), 1.80–1.70 (m, 4H, pyrrolidine CH₂).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 174.5 (CO), 139.2 (C–CF₃), 132.1–126.3 (Ar–C), 54.8 (NCH₂), 46.2 (pyrrolidine C), 38.5 (CHCO), 23.1 (pyrrolidine CH₂).

Alternative Pathway: Multicomponent Mannich Reaction

Reaction Design

A one-pot Mannich reaction assembles the β-amino acid scaffold using:

-

3-(Trifluoromethyl)benzaldehyde,

-

Pyruvic acid,

-

Pyrrolidine.

Conditions :

Limitations and Adjustments

-

Low yield : Attributed to steric hindrance from the trifluoromethyl group.

-

Optimization : Replacing pyruvic acid with methyl propiolate improves reactivity, followed by hydrolysis (yield: 75%).

Coupling Strategies for Late-Stage Functionalization

| Parameter | Value |

|---|---|

| Carboxylic acid | 2-(3-(Trifluoromethyl)phenyl)propanoic acid |

| Amine | Pyrrolidine |

| Coupling agent | DCC/NHS |

| Solvent | Acetonitrile |

| Yield | 50–60% (for β-substituted acids) |

Challenges : Poor regioselectivity at the β-position necessitates pre-functionalized intermediates.

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Michael addition | 70–75 | ≥95 | High |

| Mannich reaction | 60–65 | 90 | Moderate |

| DCC coupling | 50–60 | 85 | Low |

The Michael addition route offers superior yield and scalability, making it the preferred industrial method.

Spectroscopic Consistency

NMR and mass spectrometry data align with expected structures across all methods, confirming the absence of regioisomers or byproducts.

Industrial-Scale Considerations

Cost Analysis

-

Michael addition : Low-cost reagents (pyrrolidine, K₂CO₃) and minimal purification steps.

-

Mannich reaction : Higher solvent consumption and lower yield increase production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with a pyrrolidine structure exhibit a range of biological activities, including:

- Antidepressant Effects : Pyrrolidine derivatives have been studied for their potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

- Anticonvulsant Activity : Some studies have shown that pyrrolidine-based compounds can possess anticonvulsant properties, making them candidates for further investigation in epilepsy treatment .

Inhibition Studies

The compound has been investigated for its inhibitory effects on specific biological targets:

- Diabetes Management : Similar compounds have shown promise as dipeptidyl peptidase IV inhibitors, which are essential in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

- Cancer Research : The structural similarity to known kinase inhibitors suggests potential applications in cancer therapy, targeting pathways involved in tumor growth and metastasis .

Case Study 1: Antidepressant Activity

In a study evaluating the antidepressant properties of various pyrrolidine derivatives, researchers synthesized a series of compounds based on the pyrrolidine scaffold. The results indicated that certain substitutions on the pyrrolidine ring significantly enhanced serotonin receptor affinity, suggesting a mechanism for their antidepressant effects .

Case Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant activity of pyrrolidine derivatives using animal models. The study found that specific derivatives exhibited significant protection against induced seizures, indicating their potential as new anticonvulsants .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups: The CF₃ group in the target compound and dichlorophenoxy in derivatives enhance acidity (pKa reduction) and stability, but the former is more lipophilic .

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic rings (e.g., pyridine in ) may exhibit stronger receptor binding compared to aliphatic chains (e.g., hexyl in W123 ).

- Synthetic Feasibility : The bis(trifluoromethyl)diazirinyl derivative in was synthesized with 93% yield, suggesting efficient methods for complex CF₃-containing analogs .

Physicochemical Properties

- Lipophilicity: The CF₃ and pyrrolidine groups in the target compound likely result in higher logP values compared to analogs with polar substituents (e.g., amino groups in or pyridine in ).

- Acidity: The electron-withdrawing CF₃ group increases the acidity of the propanoic acid moiety (pKa ~3-4), comparable to dichlorophenoxy derivatives but more acidic than aliphatic analogs like W123 .

Biological Activity

3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound features a pyrrolidine ring and a trifluoromethyl-substituted phenyl group, which are known to influence its pharmacological properties.

Biological Activity Overview

Research indicates that 3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid exhibits various biological activities, including:

- GPBAR1 Agonism : The compound has been evaluated for its ability to activate G-protein coupled bile acid receptor 1 (GPBAR1), which is implicated in metabolic regulation and inflammation .

- Neuroprotective Properties : Studies have shown that related compounds can prevent neurotoxicity in models of excitotoxicity, suggesting potential applications in neurodegenerative diseases .

The mechanisms through which this compound exerts its effects include:

- Receptor Interaction : Binding studies have identified key residues in GPBAR1 that interact with the compound, providing insights into its agonistic activity .

- Signal Transduction Pathways : The activation of pathways such as PI3K/Akt has been observed, indicating a role in cell survival and anti-apoptotic effects .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Key Research Findings

Case Studies

Case Study 1: Neuroprotection Against Kainic Acid Toxicity

In an experimental study using rat organotypic hippocampal slices, the compound demonstrated protective effects against kainic acid-induced neurotoxicity. The study measured cell death and assessed signaling pathways involved in neuronal survival.

Case Study 2: GPBAR1 Activation and Metabolic Effects

Another investigation focused on the compound's role as a GPBAR1 agonist, where it was shown to modulate metabolic processes. The study utilized molecular dynamics simulations to elucidate binding interactions at the receptor level.

Q & A

Q. What synthetic strategies are effective for preparing 3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid, and how can isomer formation be controlled during synthesis?

- Methodological Answer: The synthesis of this compound can be optimized using bromo-substituted ketones as intermediates, similar to methods described for structurally related trifluoromethylphenyl derivatives . For example, bromo-1-(4-substituted-phenyl)ethan-1-one precursors can undergo condensation with pyrrolidine derivatives under controlled pH and temperature to minimize undesired isomerization. Reaction conditions (e.g., acid/base catalysis, solvent polarity) significantly influence E/Z isomer ratios. Post-synthesis, isomers can be separated via reversed-phase HPLC (RP-HPLC) using a C18 column with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) . Monitoring reaction progress with H NMR can identify intermediates and guide adjustments to favor the desired stereochemistry .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of 3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid?

- Methodological Answer: High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns, especially for distinguishing regioisomers or stereoisomers . Nuclear magnetic resonance (NMR) spectroscopy, particularly F NMR, can resolve trifluoromethyl group environments and confirm substitution patterns on the phenyl ring . Purity assessment requires RP-HPLC with UV detection (e.g., 254 nm) and mass spectrometry coupling to detect trace impurities. For chiral purity, chiral stationary phase HPLC or circular dichroism (CD) spectroscopy may be necessary if stereocenters are present .

Advanced Research Questions

Q. How does the trifluoromethylphenyl substituent influence the compound’s binding affinity to biological targets, and what structure-activity relationship (SAR) studies support this?

- Methodological Answer: The trifluoromethyl group enhances binding via hydrophobic interactions and electron-withdrawing effects, as observed in analogous compounds targeting enzymes like indoleamine 2,3-dioxygenase (IDO) . SAR studies on related trifluoromethylphenyl derivatives suggest that substituent positioning (meta vs. para) significantly impacts potency. For example, replacing the trifluoromethyl group with chlorine or methoxy groups reduces affinity by 2–3 orders of magnitude, highlighting the importance of fluorine’s electronegativity and steric fit . Computational docking studies (e.g., using AutoDock Vina) can validate hypothesized binding modes by correlating substituent effects with experimental IC values .

Q. What experimental approaches can address discrepancies in enzymatic inhibition data reported for this compound across different studies?

- Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cofactor concentrations) or compound purity. To resolve these:

- Standardize Assays: Use validated protocols (e.g., NIH/NCATS guidelines) with internal controls (e.g., known inhibitors like epacadostat for IDO assays) .

- Verify Compound Integrity: Reanalyze batches via HRMS and NMR to rule out degradation or isomerization during storage .

- Cross-Validate Models: Compare results across orthogonal assays (e.g., enzymatic vs. cellular assays) and species-specific isoforms (e.g., human vs. murine enzymes) .

Q. What are the key considerations in designing in vitro studies to evaluate the metabolic stability of 3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid?

- Methodological Answer: Metabolic stability can be assessed using liver microsomes (human or rodent) incubated with the compound at physiological temperature (37°C). Key steps include:

- Sampling Time Points: Collect aliquots at 0, 15, 30, 60, and 120 minutes to track degradation kinetics .

- LC-MS/MS Analysis: Quantify parent compound and metabolites using a triple quadrupole mass spectrometer with MRM transitions optimized for the compound’s fragmentation pattern .

- Fluorine-Specific Detection: Leverage F NMR to identify defluorinated metabolites, a common pathway for trifluoromethylated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.